

Application Notes and Protocols: Solubility of Hydroxy-PEG2-CH2-Boc in Organic Solvents

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Compound of Interest

Compound Name: Hydroxy-PEG2-CH2-Boc

Cat. No.: B1673965

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the solubility characteristics of **Hydroxy-PEG2-CH2-Boc**, also known as N-Boc-PEG2-alcohol or 2-(2-BOC-AMINOETHOXY)ETHANOL (CAS: 139115-91-6). This information is critical for the effective use of this versatile linker in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction

Hydroxy-PEG2-CH2-Boc is a bifunctional molecule featuring a hydroxyl group, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. The PEG spacer enhances the hydrophilic character of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.^[1] The Boc-protected amine allows for selective deprotection and subsequent conjugation, while the terminal hydroxyl group can be further functionalized. Understanding its solubility in common organic solvents is paramount for designing synthetic routes, purification strategies, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of **Hydroxy-PEG2-CH2-Boc** is provided in the table below.

Property	Value	Reference
Chemical Name	tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate	[2][3]
Synonyms	N-Boc-PEG2-alcohol, 2-(2-BOC-AMINOETHOXY)ETHANOL	[1][2][4]
CAS Number	139115-91-6	[4]
Molecular Formula	C ₉ H ₁₉ NO ₄	[4]
Molecular Weight	205.25 g/mol	
Appearance	Colorless to light yellow viscous liquid	[5]
Density	~1.061 g/mL at 25 °C	[3]
Boiling Point	332.9 °C at 760 mmHg (Predicted)	[3]
Refractive Index	n _{20/D} ~1.454	

Solubility Profile

While extensive quantitative solubility data for **Hydroxy-PEG2-CH2-Boc** is not readily available in the literature, a qualitative assessment of its solubility in various organic solvents has been compiled from multiple sources. The presence of both a polar PEG chain and a non-polar Boc group gives the molecule an amphiphilic character, influencing its solubility.

Table of Qualitative Solubility Data:

Solvent Category	Solvent	Solubility	Notes
Alcohols	Methanol (MeOH)	Slightly Soluble	The polar hydroxyl group of the solvent can interact with the PEG chain.
Ethanol (EtOH)	Likely Soluble	Similar polarity to methanol.	
Chlorinated Solvents	Dichloromethane (DCM)	Soluble	A common solvent for reactions involving Boc-protected compounds.
Chloroform (CHCl ₃)	Slightly Soluble	Similar to DCM.	
Ethers	Diethyl Ether	Sparingly Soluble	General trend for PEG compounds.
Tetrahydrofuran (THF)	Likely Soluble	A polar aprotic ether that is a good solvent for many organic compounds.	
Esters	Ethyl Acetate (EtOAc)	Slightly Soluble	Medium polarity solvent.
Amides	Dimethylformamide (DMF)	Soluble	A polar aprotic solvent with strong solvating power.
Sulfoxides	Dimethyl Sulfoxide (DMSO)	Soluble	A highly polar aprotic solvent, effective for many PEGylated molecules.
Hydrocarbons	Hexane, Toluene	Insoluble/Sparingly Soluble	Non-polar solvents are generally poor solvents for PEG compounds.

Aqueous

Water

Soluble

The hydrophilic PEG spacer enhances solubility in aqueous media.^{[1][2][4]}

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, it is recommended to experimentally determine the solubility of **Hydroxy-PEG2-CH2-Boc** in the specific solvent and conditions of interest. The following protocol outlines a standard shake-flask method.

Materials:

- **Hydroxy-PEG2-CH2-Boc**
- Selected organic solvents (HPLC grade)
- Scintillation vials or other suitable sealed containers
- Vortex mixer
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or other quantitative analytical instrumentation.

Procedure:

- **Sample Preparation:** Add an excess amount of **Hydroxy-PEG2-CH2-Boc** to a series of vials.
- **Solvent Addition:** To each vial, add a known volume of the desired organic solvent.

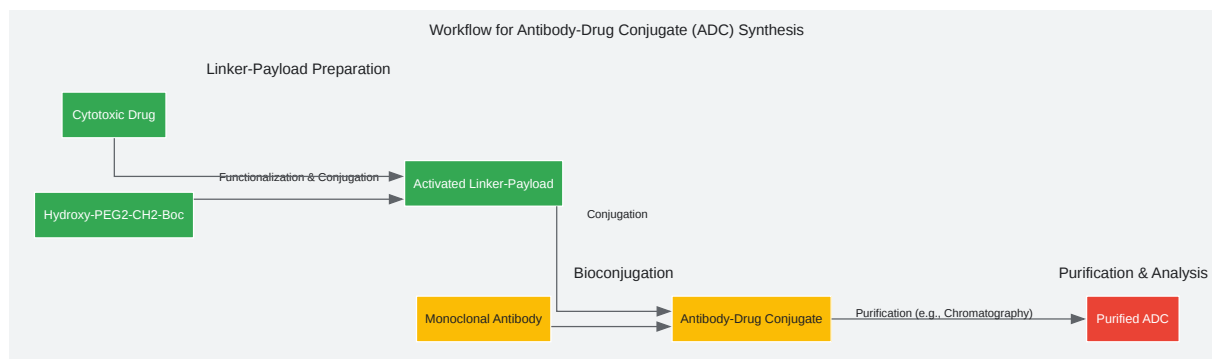
- **Equilibration:** Tightly seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Intermittent vortexing can aid in dissolution.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the undissolved solute settle. For fine suspensions, centrifuge the vials at a moderate speed to pellet the excess solid.
- **Sample Collection:** Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
- **Filtration:** Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
- **Quantification:** Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of **Hydroxy-PEG2-CH2-Boc**.
- **Calculation:** Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Applications in Drug Development

The solubility of **Hydroxy-PEG2-CH2-Boc** is a critical parameter in its primary application as a linker in the development of complex therapeutics like ADCs and PROTACs.

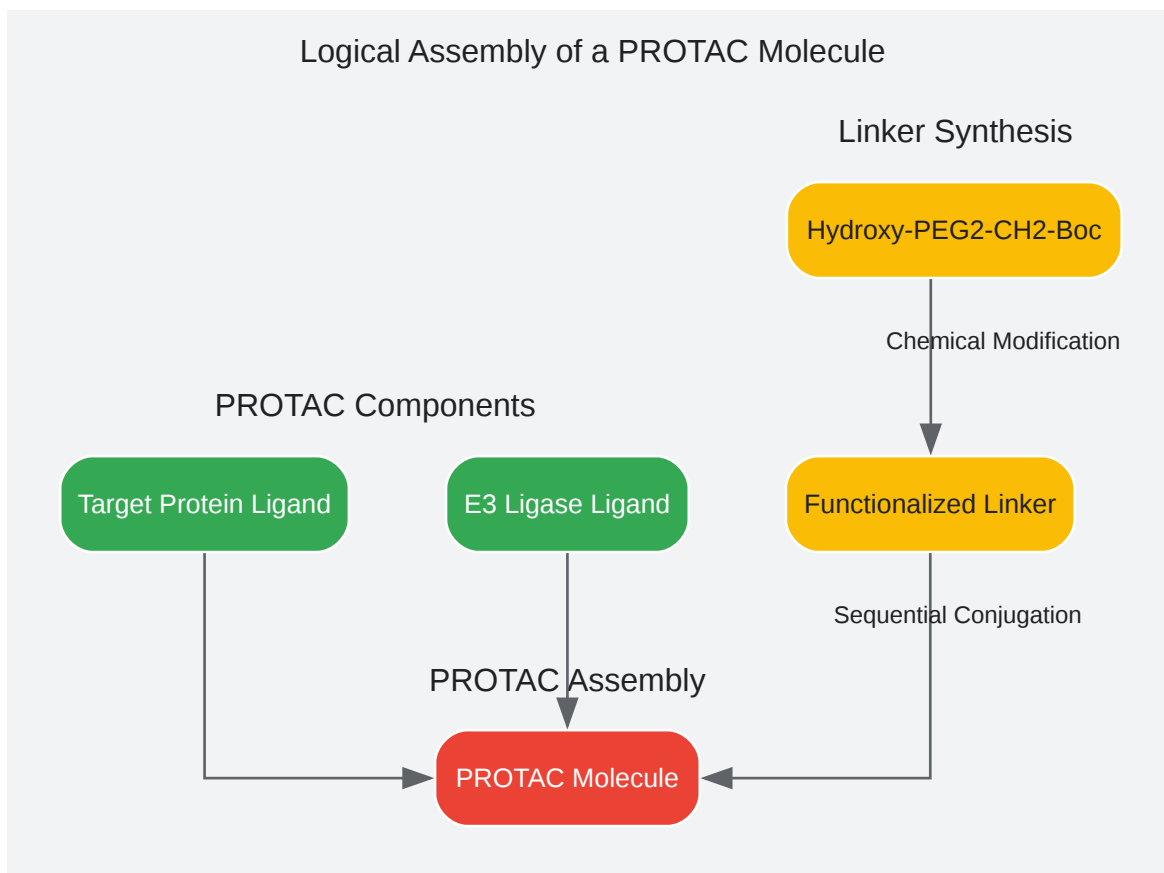
- **Antibody-Drug Conjugates (ADCs):** In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells. The linker's properties, including its solubility, can significantly impact the overall properties of the ADC, such as aggregation propensity and pharmacokinetics.
- **PROTACs:** PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3-binding moieties influences the molecule's solubility, cell permeability, and overall efficacy.

The diagrams below illustrate the logical workflow of utilizing **Hydroxy-PEG2-CH2-Boc** in these applications.



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Caption: Workflow for ADC Synthesis.



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Caption: Logical Assembly of a PROTAC.

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- To cite this document: BenchChem. [Application Notes and Protocols: Solubility of Hydroxy-PEG2-CH2-Boc in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673965#hydroxy-peg2-ch2-boc-solubility-in-different-organic-solvents]

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